H-Tyr-Gly-Trp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

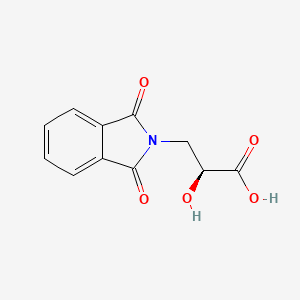

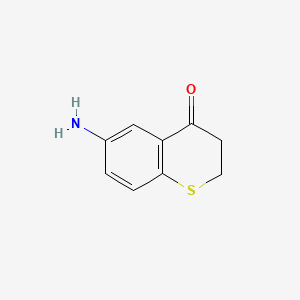

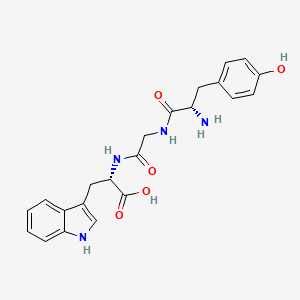

“H-Tyr-Gly-Trp-OH” is a peptide sequence consisting of three amino acids: Tyrosine (Tyr), Glycine (Gly), and Tryptophan (Trp). It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Synthesis Analysis

The synthesis of peptides containing Tyr, such as “H-Tyr-Gly-Trp-OH”, can be achieved through various methods. One of them is catalytic oxidative cross-coupling reaction . Another method involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Molecular Structure Analysis

The molecular structure of “H-Tyr-Gly-Trp-OH” is characterized by the unique structures of its constituent amino acids. Tryptophan (Trp) is unique in terms of its physico-chemical properties. It is the largest coded amino acid in the natural series. Depending on the many different hydrophobic/hydrophilic scales, Trp is seen as more or less hydrophobic . Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .

Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

科学研究应用

光动力疗法:一项研究探讨了二肽修饰的低聚菌素 B 衍生物(包括 Tyr-HB 和 Trp-HB)的光动力学性质,以用于光动力疗法。这些化合物在产生自由基和增强对小牛胸腺 DNA 的光损伤能力方面显示出更高的效率,突出了它们在光动力癌症治疗中的潜力 (Zeng 等人,2007)。

氨基酸中的氢键:研究比较了氨基酸中芳香基团(包括 Tyr 和 Trp)的氢键能力,发现这些基团在蛋白质中形成重要的稳定相互作用。这项研究突出了 Tyr 和 Trp 在蛋白质结构中的相关性 (Scheiner 等人,2002)。

蛋白质折叠和稳定性:对希腊密钥 β 桶蛋白中酪氨酸角的研究表明,酪氨酸残基(通常伴有甘氨酸)在这些蛋白质结构的稳定性和折叠中起着重要作用 (Hemmingsen 等人,1994)。

脑啡肽的镇痛活性:对脑啡肽(包括序列 H-Tyr-Gly)的研究证明了它们在小鼠中的镇痛活性。这突出了 Tyr 和 Gly 在这些肽的药理作用中的重要性 (Büscher 等人,1976)。

肽中的顺反异构化:对肽中 X-Pro bonds 的顺反异构化速率的研究(包括那些带有 Tyr 的肽)表明,某些残基的替换可以显着改变异构化速率,这对于理解蛋白质折叠动力学至关重要 (Grathwohl & Wüthrich,1981)。

二肽的光氧化:研究由单线态分子氧介导的酪氨酸和色氨酸二肽的光氧化,提供了对光氧化的动力学见解,这对于理解这些氨基酸在氧化应激下的行为非常重要 (Bertolotti 等人,1991)。

螺旋肽的圆二色性:对含有 Tyr 和 Trp 的肽的圆二色性光谱的研究揭示了这些芳香残基如何影响肽的螺旋含量和结构,这对于理解蛋白质二级结构至关重要 (Chakrabartty 等人,1993)。

安全和危害

When handling “H-Tyr-Gly-Trp-OH”, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJJQYGMWONTD-HKUYNNGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)